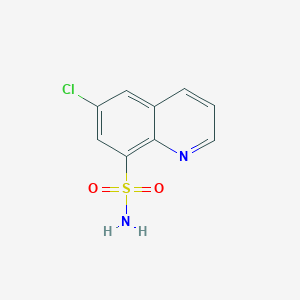![molecular formula C22H25FN2O3S B2362413 N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]cyclohexanecarboxamide CAS No. 1005300-28-6](/img/structure/B2362413.png)
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfonyl functional group attached to two other carbon atoms . The presence of the 4-fluorophenyl and 3,4-dihydro-2H-quinolin-7-yl groups suggest that this compound could have interesting chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, without specific data, I can’t provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be determined by factors such as its molecular structure, functional groups, and stereochemistry. These properties could include things like melting point, boiling point, solubility, stability, and reactivity .科学的研究の応用
Synthesis and Reactivity
Research has delved into the synthesis and reactivity of quinoline derivatives, including methods that enhance environmental friendliness and efficiency. For example, the Copper(II)-catalyzed remote sulfonylation of aminoquinolines with sodium sulfinates via radical coupling has been developed to generate benzamide derivatives with potential environmental benefits due to less unpleasant odors and the generation of benign byproducts (Xia et al., 2016). Additionally, solvent-free conditions have been employed for the aminolysis of 1,2-epoxides, representing a step towards the synthesis of ionic liquids and showcasing the compound's role in creating new chemical entities under environmentally friendly conditions (Fringuelli et al., 2004).
Potential as Chemosensors
A notable application of quinoline derivatives is in the development of chemosensors. A specific study has introduced a simple “off–on fluorescence type” chemosensor for Zn2+, showcasing the compound's potential in monitoring Zn2+ concentrations in living cells and aqueous solution. This chemosensor displayed a remarkable fluorescence enhancement in the presence of Zn2+, with detection limits far below the WHO guideline for Zn2+ in drinking water, emphasizing its utility for biological and environmental monitoring (Park et al., 2015).
Therapeutic Applications
Research into the therapeutic applications of quinoline derivatives has highlighted their potential in the development of novel antitumor agents and selective COX-2 inhibitors. The synthesis of antitumor 4-[1-(arylsulfonyl-1H-indol-2-yl)]-4-hydroxycyclohexa-2,5-dien-1-ones via Sonogashira reactions has shown significant in vitro inhibition of cancer cell lines, pointing to the compound's utility in cancer treatment (McCarroll et al., 2007). Furthermore, 2,3-diarylpyrazines and quinoxalines with sulfamoyl phenyl pharmacophores have been synthesized and evaluated for their selective COX-2 inhibitory activity, offering a new class of COX-2 inhibitor with excellent in vivo activity in animal models of inflammation (Singh et al., 2004).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O3S/c23-18-9-12-20(13-10-18)29(27,28)25-14-4-7-16-8-11-19(15-21(16)25)24-22(26)17-5-2-1-3-6-17/h8-13,15,17H,1-7,14H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHVLFWDLWAIKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2362336.png)
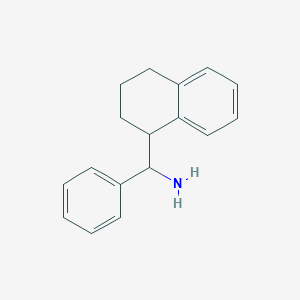
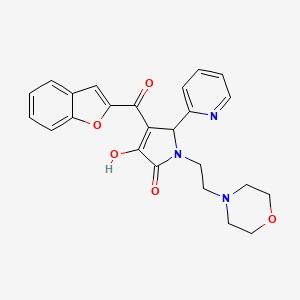
![7-((5-Chlorothiophen-2-yl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2362341.png)
![3-(2-chloro-6-fluorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2362343.png)
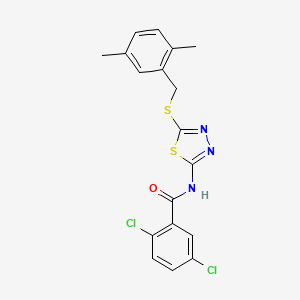
![4-[1-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2362346.png)
![Ethyl 2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2362347.png)
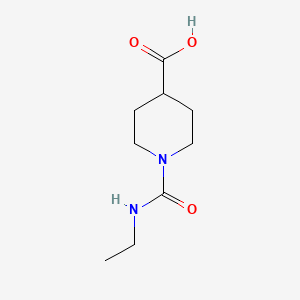
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2362350.png)
